

exploring the off-target effects of Longdaysin

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Compound of Interest		
Compound Name:	Longdaysin	
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An In-depth Technical Guide to the Off-Target Effects of Longdaysin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Longdaysin is a purine derivative initially identified through a high-throughput chemical screen for its potent ability to lengthen the circadian period in mammalian cells.[1][2][3] While its primary role as a modulator of the circadian clock is well-documented, its mechanism of action involves the inhibition of multiple protein kinases.[2][4] This polypharmacology is crucial to its strong biological effect but also necessitates a thorough understanding of its off-target interactions for its application as a chemical probe and for any potential therapeutic development.[3][5] This guide provides a comprehensive technical overview of the known off-target effects of **Longdaysin**, detailing its kinase inhibitor profile, the signaling pathways it perturbs, and the experimental methodologies used to elucidate these effects.

Target Profile and Quantitative Analysis

Longdaysin's significant period-lengthening effect is not attributable to the inhibition of a single kinase but rather to the simultaneous suppression of several key kinases involved in the circadian regulatory network.[2][6] Initial target deconvolution using affinity chromatography coupled with mass spectrometry identified Casein Kinase 1 delta (CK1 δ), Casein Kinase 1 alpha (CK1 α), and Extracellular signal-regulated kinase 2 (ERK2) as primary targets.[1][2] Further in vitro assays confirmed these interactions and identified additional off-targets, including Cyclin-dependent kinase 7 (CDK7).[1]



Table 1: In Vitro Kinase Inhibition Profile of Longdaysin

This table summarizes the half-maximal inhibitory concentrations (IC50) of **Longdaysin** against various protein kinases as determined by in vitro kinase assays.

Kinase Target	Gene Name	IC50 (μM)	Citation(s)
Casein Kinase 1 alpha (CK1α)	CSNK1A1	5.6	[1]
Casein Kinase 1 delta (CK1 δ)	CSNK1D	8.8	[1]
Cyclin-dependent kinase 7 (CDK7)	CDK7	29	[1]
Extracellular signal- regulated kinase 2 (ERK2)	MAPK1	52	[1]
p38 alpha (p38α)	MAPK14	Much less effect	[1]

Table 2: Cellular Activity of Longdaysin

This table presents the effective concentrations of **Longdaysin** required to produce specific effects in cell-based assays, providing context for its in vitro potency.



Assay	Endpoint	Effective Concentration (μΜ)	Citation(s)
U2OS Cell-Based Circadian Assay	5-hour period change	1.5	[1]
U2OS Cell-Based Circadian Assay	10-hour period change	5.7	[1]
U2OS Cell-Based Circadian Assay	15-hour period change	13	[1]
Cell-Based PER1 Degradation Assay	EC50 (CK1δ- dependent)	9.7	[1]
Cell-Based PER1 Degradation Assay	EC50 (CK1α- dependent)	9.2	[1]

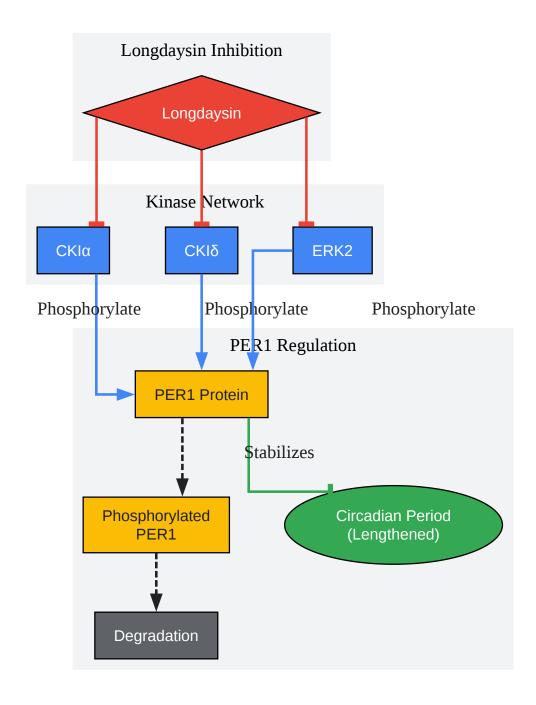
Affected Signaling Pathways

Longdaysin's inhibition of multiple kinases leads to the perturbation of several critical cellular signaling pathways.

The Circadian Clock Pathway

The core mechanism of the mammalian circadian clock involves a transcription-translation feedback loop. The stability of the Period (PER) proteins is a critical determinant of the clock's pace.[6] CKIα and CKIδ phosphorylate the PER1 protein, marking it for degradation.[1][2][6] By inhibiting both CKIα and CKIδ, **Longdaysin** prevents PER1 phosphorylation and subsequent degradation.[1][2] This stabilization of PER1 leads to a dramatic lengthening of the circadian period.[1] ERK2 has also been identified as a component of this regulatory network, and its inhibition by **Longdaysin** contributes to the period-lengthening effect.[1][4] The simultaneous inhibition of these three kinases produces a much stronger effect than targeting any single kinase alone.[2]





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Longdaysin's mechanism in the circadian clock pathway.

The Wnt/β-catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Casein Kinase 1 (CK1) isoforms, particularly CK1 δ and CK1 ϵ , are key positive regulators of the pathway.[7][8] They

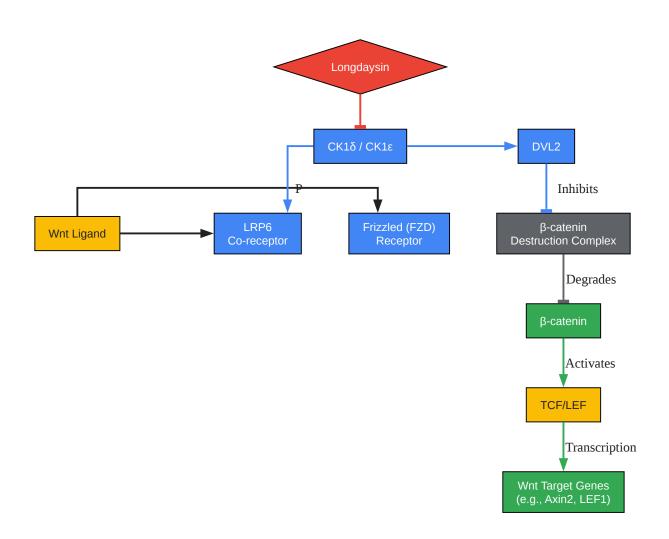


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phosphorylate the co-receptor LRP6 and the scaffold protein Dishevelled (DVL), which is essential for signal transduction and the subsequent accumulation of cytoplasmic β -catenin.[7] A study has shown that **Longdaysin** acts as a potent inhibitor of Wnt/ β -catenin signaling by targeting CK1 δ and CK1 ϵ .[7][8] This inhibition leads to decreased phosphorylation of LRP6 and DVL2, reduced levels of active β -catenin, and transcriptional downregulation of Wnt target genes such as Axin2 and Survivin.[7] This off-target effect confers antitumor activity on **Longdaysin** in breast cancer models.[7][8]





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Longdaysin's inhibitory effect on Wnt/β-catenin signaling.



Experimental Protocols

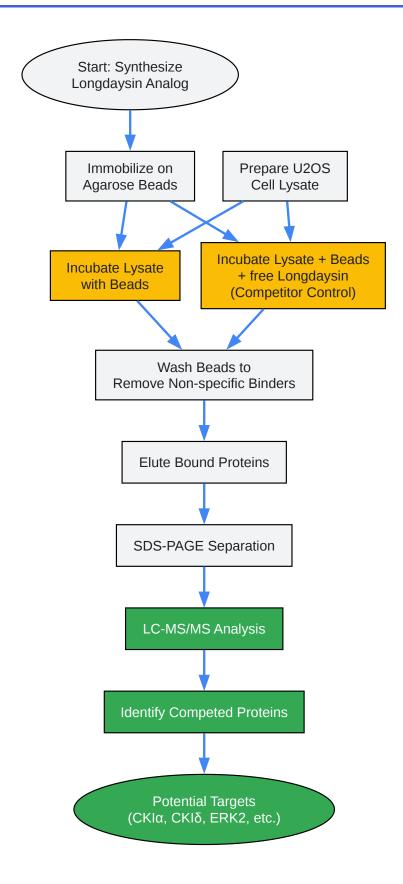
The identification and validation of **Longdaysin**'s off-targets rely on a combination of chemical proteomics, biochemical assays, and cell-based functional screens.

Protocol: Target Identification by Affinity Chromatography-Mass Spectrometry

This method is used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.

- Probe Synthesis: Synthesize an analog of Longdaysin containing a linker arm (e.g., an aminohexyl linker) suitable for immobilization. The linker position must be chosen carefully to preserve the compound's biological activity.[1]
- Immobilization: Covalently attach the linker-modified **Longdaysin** to a solid support, such as agarose beads, to create an affinity resin.[1]
- Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., U2OS cells)
 under non-denaturing conditions.[1]
- Affinity Pulldown: Incubate the cell lysate with the Longdaysin-conjugated beads. In a
 parallel control experiment, co-incubate the lysate and beads with an excess of free,
 unmodified Longdaysin to act as a soluble competitor.[1]
- Washing: Wash the beads extensively with buffer to remove non-specific protein binders.
- Elution: Elute the proteins that specifically bound to the immobilized **Longdaysin**.
- Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands and digest them with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]
- Data Analysis: Identify proteins that were present in the main experiment but significantly reduced or absent in the competitor control experiment. These are considered highconfidence binding partners.[1][9]





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Workflow for identifying **Longdaysin**'s protein targets.



Protocol: In Vitro Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

- Reagents: Prepare a reaction buffer containing ATP, a suitable kinase substrate (peptide or protein), and purified recombinant kinase enzyme.
- Compound Preparation: Prepare serial dilutions of Longdaysin in DMSO.
- Reaction: In a microplate, combine the kinase, substrate, and Longdaysin at various concentrations. Initiate the reaction by adding a solution of ATP (often radiolabeled [y³²P]ATP or coupled to a luminescence system like ADP-Glo™).
- Incubation: Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring incorporated radioactivity or by measuring the amount of ADP produced using a luciferase-based system.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Longdaysin concentration. Fit the data to a dose-response curve to calculate the IC50 value.[1][10]

Protocol: Cell-Based PER1 Degradation Assay

This assay assesses how **Longdaysin** affects the stability of the PER1 protein within a cellular context.

- Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with expression plasmids for a PER1-Luciferase (LUC) fusion protein and the kinase of interest (e.g., CKIα or CKIδ).[1][4]
- Compound Treatment: After transfection (e.g., 24-48 hours), treat the cells with various concentrations of **Longdaysin** or a vehicle control (DMSO).



- Inhibition of Protein Synthesis: Add cycloheximide to the culture medium to block all new protein synthesis. This allows for the specific measurement of the degradation rate of existing PER1-LUC protein.
- Luminescence Monitoring: Immediately after adding cycloheximide, begin measuring luciferase activity at regular time intervals over several hours.
- Data Analysis: For each Longdaysin concentration, plot the luminescence signal over time.
 Calculate the half-life of the PER1-LUC protein. An increase in the PER1-LUC half-life indicates that Longdaysin is inhibiting its degradation. Calculate the EC50 from the doseresponse curve of half-life versus Longdaysin concentration.[1]

Conclusion

Longdaysin is a powerful chemical tool for modulating the circadian clock, with its potent effect stemming from a multi-target kinase inhibition profile.[5] Its primary targets include $CKI\alpha$, $CKI\delta$, and ERK2, which are integral to the regulation of PER protein stability.[1][2] However, its activity is not confined to the clock; **Longdaysin** also inhibits CDK7 and, significantly, the Wnt/ β -catenin signaling pathway by targeting $CK1\delta/\epsilon$.[1][7] This polypharmacology highlights the importance of comprehensive off-target profiling. For researchers using **Longdaysin**, awareness of these additional effects, particularly on a fundamental pathway like Wnt, is critical for the accurate interpretation of experimental results. For drug developers, the multi-target profile of **Longdaysin** presents both challenges for selectivity and opportunities for developing therapeutics that leverage the synergistic inhibition of multiple nodes within a disease-relevant network.

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